1-Ethyl-4-hept-6-enoxybenzene
Description
1-Ethyl-4-hept-6-enoxybenzene is an aromatic ether characterized by a benzene ring substituted with an ethyl group at position 1 and a hept-6-enoxy group at position 4. The hept-6-enoxy moiety consists of a seven-carbon chain with a terminal double bond (C6–C7) and an ether linkage to the benzene ring. This structure imparts unique physicochemical properties, such as moderate polarity due to the ether oxygen and hydrophobic interactions from the alkenyl chain.
Properties
IUPAC Name |
1-ethyl-4-hept-6-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-13-16-15-11-9-14(4-2)10-12-15/h3,9-12H,1,4-8,13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCULNPQJYWRXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 1-(Hex-5-en-2-yl)-4-methylbenzene : A benzene derivative with a six-carbon alkenyl chain (double bond at C5–C6) and a methyl group at position 4 .
- 1-(1-Ethynylcyclopropyl)-4-methoxybenzene : A cyclopropane-containing analog with a methoxy group at position 4 .
Physicochemical Properties
Reactivity and Stability
- 1-Ethyl-4-hept-6-enoxybenzene: The ether group may undergo acid-catalyzed cleavage, while the terminal double bond (hept-6-enoxy) is susceptible to electrophilic addition.
- 1-(Hex-5-en-2-yl)-4-methylbenzene: Lacks an ether oxygen, making it less reactive toward hydrolysis but more stable in acidic conditions. The shorter chain reduces steric effects compared to the heptenoxy analog .
- 1-(1-Ethynylcyclopropyl)-4-methoxybenzene : The ethynylcyclopropyl group introduces strain and reactivity (e.g., ring-opening or cycloadditions), while the methoxy group directs electrophilic substitution to the ortho/para positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
